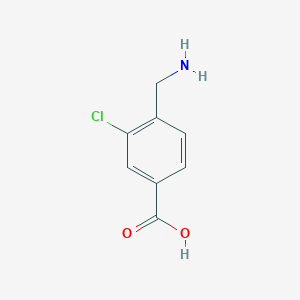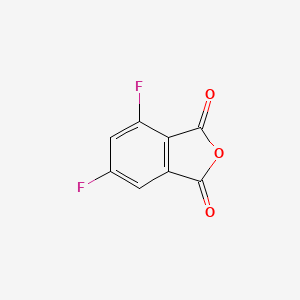
4-(2,4-difluorophenyl)pent-4-enoic Acid
概要
説明
4-(2,4-difluorophenyl)pent-4-enoic Acid is a chemical compound widely used in scientific research. It possesses diverse applications, including drug development, organic synthesis, and medicinal chemistry. Its unique properties make it a valuable tool for studying various biological processes and developing new therapeutic agents.
作用機序
Target of Action
The primary target of 4-(2,4-difluorophenyl)pent-4-enoic Acid is the lanosterol 14α-demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
This compound interacts with its target by inhibiting the lanosterol 14α-demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to changes in membrane fluidity and permeability .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting the lanosterol 14α-demethylase enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of 14α-methyl sterols and a decrease in ergosterol within the cell membrane, affecting the integrity and function of the membrane .
Result of Action
The molecular effect of this compound’s action is the disruption of ergosterol synthesis, leading to changes in the fungal cell membrane’s composition . On a cellular level, this can lead to impaired function and potential cell death, as the membrane’s altered permeability can disrupt essential processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)pent-4-enoic Acid typically involves the reaction of 2,4-difluorobenzene with pent-4-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
4-(2,4-difluorophenyl)pent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound. These products have significant applications in various fields, including pharmaceuticals and organic synthesis .
科学的研究の応用
4-(2,4-difluorophenyl)pent-4-enoic Acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
類似化合物との比較
4-(2,4-difluorophenyl)pent-4-enoic Acid can be compared with other similar compounds, such as:
2,4-Difluorophenylboronic Acid: Used in suzuki-miyaura coupling reactions and synthesis of phosphorescent iridium complexes.
2,2-Difluoro-4-pentenoic Acid: Involved in iodolactonization reactions to prepare gamma-lactones and other derivatives.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
4-(2,4-difluorophenyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7(2-5-11(14)15)9-4-3-8(12)6-10(9)13/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBJBNRZGVHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165115-70-8 | |
| Record name | 2,4-Difluoro-γ-methylenebenzenebutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKE3RS72L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3323524.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)


![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)

![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)




